molecular formula C15H23NO4S2 B7093088 N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-ethylthiophene-2-sulfonamide

N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-ethylthiophene-2-sulfonamide

Cat. No.: B7093088
M. Wt: 345.5 g/mol
InChI Key: UHYUBBIRNXWMTB-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a dioxolane moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-2-16(12-6-4-3-5-7-12)22(17,18)15-13(8-11-21-15)14-19-9-10-20-14/h8,11-12,14H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYUBBIRNXWMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CS2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions. The dioxolane moiety is introduced via the reaction of ethylene glycol with aldehydes or ketones in the presence of an acid catalyst. Finally, the sulfonamide group is incorporated through the reaction of the thiophene derivative with sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, and other nucleophiles, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-ethylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-methylthiophene-2-sulfonamide
  • N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-propylthiophene-2-sulfonamide
  • N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-butylthiophene-2-sulfonamide

Uniqueness

N-cyclohexyl-3-(1,3-dioxolan-2-yl)-N-ethylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dioxolane moiety enhances its stability and solubility, while the sulfonamide group provides a versatile site for further chemical modifications.

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